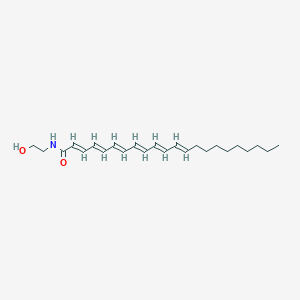

n-Docosahexaenoylethanolamine

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H37NO2 |

|---|---|

Molecular Weight |

371.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-N-(2-hydroxyethyl)docosa-2,4,6,8,10,12-hexaenamide |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h10-21,26H,2-9,22-23H2,1H3,(H,25,27)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+ |

InChI Key |

WVMKYAHQZYCCCX-SKCDLICFSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)NCCO |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)NCCO |

Synonyms |

N-docosahexaenoylethanolamine synaptamide |

Origin of Product |

United States |

Functional Implications of Metabolites

Docosahexaenoic Acid (DHA)

The hydrolysis of DHEA releases DHA, a molecule with well-established roles in brain health and inflammation. DHA is the most abundant omega-3 polyunsaturated fatty acid in the brain and is crucial for proper brain development and function. wikipedia.orgplos.org

The breakdown of this compound into DHA is a critical aspect of its biological role. The released DHA can then exert its own well-documented effects, including promoting neurogenesis, synaptogenesis, and possessing anti-inflammatory properties. nih.govplos.org Therefore, DHEA can be considered both a bioactive molecule in its own right and a delivery vehicle for its even more extensively studied metabolite, DHA. The anti-inflammatory effects of DHEA itself have been demonstrated, and it can reduce the production of pro-inflammatory cytokines. mdpi.comcambridge.org This suggests that both the parent compound and its primary metabolite contribute to a complex network of signaling that influences neuronal function and inflammation.

Molecular Mechanisms of Action of N Docosahexaenoylethanolamine

Receptor Interactions and Binding Affinities

Synaptamide's biological effects are primarily initiated by its interaction with specific cell surface receptors. While it exhibits some affinity for classical endocannabinoid receptors, its most significant and potent actions are mediated through a distinct G-protein coupled receptor.

G-Protein Coupled Receptor 110 (GPR110/ADGRF1) as a Primary Receptor

The primary receptor for synaptamide (B1662480) has been identified as the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G-protein coupled receptor F1 (ADGRF1). nih.govuniprot.org This discovery deorphanized GPR110 and established it as a key player in mediating the neurodevelopmental and anti-inflammatory effects of synaptamide. nih.govnih.gov

The interaction between synaptamide and GPR110 is highly specific. Mass spectrometry-based proteomic characterization and cellular fluorescence tracing have confirmed the direct binding of synaptamide to GPR110. nih.gov The binding affinity is potent, with an apparent dissociation constant (Kd) in the low nanomolar range. mdpi.com This high-affinity binding occurs at the GAIN domain of the GPR110 receptor, a region that is crucial for receptor activation. mdpi.comnih.gov The binding of synaptamide to the GAIN domain induces a conformational change in the receptor, which is necessary to trigger downstream signaling pathways. mdpi.comnih.gov Studies have shown that disrupting this binding, either through the use of a GPR110 antibody or through genetic knockout of the GPR110 gene, abolishes the biological activities of synaptamide, such as neurite outgrowth and synaptogenesis. nih.govmdpi.com Conversely, overexpression of GPR110 enhances the effects of synaptamide. mdpi.comnih.gov

| Receptor | Ligand | Binding Affinity (Kd) | Reference |

| GPR110/ADGRF1 | n-Docosahexaenoylethanolamine | Low nM range | mdpi.com |

Exploration of Other Potential Receptor Targets

While GPR110 is the primary receptor for synaptamide's neurotrophic effects, some studies have explored its interaction with other receptors. For instance, there is evidence to suggest that synaptamide can activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels. frontiersin.org However, the physiological relevance and the potency of this interaction in comparison to GPR110 binding require further investigation. Other N-acyl amides have been shown to interact with a variety of receptors, including the peroxisome proliferator-activated receptors (PPARs) and other G-protein coupled receptors like GPR55 and GPR119, but the specific, high-affinity interaction of synaptamide appears to be with GPR110. frontiersin.orguniversiteitleiden.nl

Comparison with Classical Endocannabinoid Receptor Binding

Structurally, synaptamide is an analog of the endocannabinoid anandamide (B1667382) (AEA). nih.gov Despite this similarity, its binding affinity for the classical cannabinoid receptors, CB1 and CB2, is significantly weaker. nih.govmedchemexpress.com The binding of synaptamide to the brain cannabinoid receptor (CB1) is reported to be 8 to 25 times weaker than that of anandamide. nih.gov Similarly, its affinity for the CB2 receptor is 10 to 50 times weaker than anandamide's. nih.gov This weak interaction with CB1 and CB2 receptors suggests that the primary physiological effects of synaptamide are not mediated through the classical endocannabinoid system. nih.gov This is further supported by the finding that the neurogenic and synaptogenic effects of synaptamide are not blocked by CB1 or CB2 receptor antagonists.

| Compound | Receptor | Binding Affinity (Ki) | Fold Difference vs. Anandamide | Reference |

| Anandamide (AEA) | CB1 | ~543 nM | 1x | nih.gov |

| This compound | CB1 | 12.2 µM | ~22.5x weaker | nih.govnih.gov |

Intracellular Signaling Cascades

The binding of synaptamide to its primary receptor, GPR110, initiates a cascade of intracellular events that ultimately lead to its observed biological effects. This signaling is predominantly mediated through the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

GPR110-Mediated cAMP Production

Upon binding of synaptamide to GPR110, the receptor couples to the Gαs subunit of the G-protein complex. uniprot.orgnih.gov This activation of Gαs leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). mdpi.combiologists.com Consequently, intracellular levels of cAMP are significantly increased in a dose-dependent manner, with synaptamide inducing cAMP production with a low nanomolar potency. nih.govresearchgate.net This increase in cAMP has been observed in various cell types, including developing neurons, microglia, neutrophils, and macrophages. nih.govsemanticscholar.org The crucial role of this pathway is highlighted by the fact that inhibitors of adenylyl cyclase, such as SQ22536, can abolish the effects of synaptamide, such as neurite outgrowth. mdpi.combiologists.com

Activation of Protein Kinase A (PKA)

The elevation of intracellular cAMP levels leads to the activation of its primary downstream effector, Protein Kinase A (PKA). nih.govnih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various substrate proteins on serine and threonine residues, thereby modulating their activity.

Research has demonstrated that synaptamide treatment leads to the phosphorylation and activation of PKA. nih.govresearchgate.net The involvement of PKA is essential for mediating the neurogenic effects of synaptamide. For instance, the synaptamide-induced neuronal differentiation of neural stem cells is abolished by PKA inhibitors like H89 and PKA inhibitor 6-22 amide, as well as by the knockdown of PKA expression. nih.govresearchgate.net This indicates that the PKA signaling pathway is a critical downstream component of the GPR110-mediated actions of synaptamide. mdpi.comnih.gov

cAMP Response Element Binding Protein (CREB) Phosphorylation and Activation

A primary pathway activated by synaptamide is the cyclic adenosine monophosphate (cAMP) signaling cascade. The binding of synaptamide to its receptor, GPR110, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.govexlibrisgroup.comnih.gov This elevation in cAMP subsequently activates Protein Kinase A (PKA). nih.govexlibrisgroup.com Activated PKA then phosphorylates the cAMP Response Element Binding Protein (CREB), a crucial transcription factor. nih.govexlibrisgroup.comnih.gov

Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) on the promoter regions of specific genes, thereby initiating their transcription. nih.govnih.gov This signaling pathway is fundamental to the neurogenic and synaptogenic effects of synaptamide. nih.govnih.gov Studies have shown that treatment of neural stem cells (NSCs) with synaptamide at nanomolar concentrations significantly increases PKA and CREB phosphorylation, which is directly associated with an increase in neuronal differentiation markers. nih.govresearchgate.net Conversely, the inhibition of PKA or its genetic knockdown eliminates the neurogenic effects induced by synaptamide, confirming the essential role of the PKA/CREB pathway. nih.govresearchgate.net

| Experimental Model | Observation | Significance | Reference |

| Neural Stem Cells (NSCs) | Treatment with synaptamide leads to a significant increase in the phosphorylation of PKA and CREB. | Demonstrates the activation of the cAMP/PKA/CREB signaling pathway by synaptamide. | nih.gov |

| Neural Stem Cells (NSCs) | Inhibition or knockdown of PKA abolishes synaptamide-induced neuronal differentiation. | Confirms that the neurogenic effects of synaptamide are dependent on the PKA/CREB pathway. | nih.gov |

| Microglia Cells | Synaptamide increases intracellular cAMP levels and phosphorylation of PKA and CREB. | Highlights the role of this pathway in mediating the anti-inflammatory effects of synaptamide. | mdpi.com |

Crosstalk with Other Signaling Pathways (e.g., PI3K/Akt, Raf-1, PKC)

While the GPR110/cAMP/PKA/CREB axis is a primary mechanism for synaptamide, there is evidence of its crosstalk with other significant signaling pathways. The precursor of synaptamide, DHA, is known to enrich neuronal membranes with phosphatidylserine (B164497) (PS). These DHA-PS-rich membrane domains facilitate the translocation and activation of kinases such as Protein Kinase C (PKC) and Raf-1, which are involved in promoting neuronal development and survival.

Research has indicated that this compound can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In the context of breast cancer cells, DHEA was shown to decrease the activation of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival. Although the direct interaction of synaptamide with Raf-1 and PKC is less characterized, its precursor DHA is known to facilitate the activation of these kinases, suggesting a potential indirect influence. mdpi.com The neurotrophic and neuroprotective effects of synaptamide, including the promotion of PKC and CREB phosphorylation, are mediated by its binding to GPR110 and the subsequent activation of the cAMP/PKA pathway. exlibrisgroup.com

Gene Expression Modulation

The activation of signaling cascades by synaptamide ultimately leads to significant changes in gene expression, underpinning its physiological effects on neuronal function and inflammation.

Regulation of Neurogenic and Synaptogenic Gene Expression

The activation of CREB by synaptamide is a key event that leads to the expression of genes crucial for neurogenesis and synaptogenesis. nih.govexlibrisgroup.com Studies have demonstrated that synaptamide treatment of neural stem cells results in a significant increase in the number of cells expressing the neuronal markers Microtubule-Associated Protein 2 (MAP2) and β-III tubulin (Tuj-1). nih.govresearchgate.net This indicates that synaptamide promotes the differentiation of NSCs into mature neurons.

The CREB-dependent transcriptional activation is thought to target genes such as Brain-Derived Neurotrophic Factor (BDNF) and NeuroD, a neurogenic transcription factor, both of which are known to enhance the survival and differentiation of new neurons. nih.gov The ability of synaptamide to promote neurite outgrowth and synaptogenesis is directly linked to this modulation of gene expression. nih.govmdpi.com

| Gene/Protein Marker | Effect of Synaptamide | Functional Implication | Reference |

| MAP2 | Increased expression | Promotion of neuronal differentiation and maturation | nih.gov |

| Tuj-1 | Increased expression | Marker for newly generated neurons | nih.gov |

| BDNF (potential target) | Upregulation (inferred via CREB) | Enhanced neuronal survival and plasticity | nih.gov |

| NeuroD (potential target) | Upregulation (inferred via CREB) | Promotion of neurogenic transcription | nih.gov |

Suppression of Pro-inflammatory Gene Expression (e.g., NF-κB dependent pathways)

In addition to its neurogenic roles, synaptamide exhibits potent anti-inflammatory properties by suppressing the expression of pro-inflammatory genes. nih.govnih.gov This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.comnih.gov Synaptamide, through the GPR110/cAMP/PKA pathway, inhibits the activation and nuclear translocation of NF-κB. mdpi.comnih.gov This suppressive action leads to a significant reduction in the production of pro-inflammatory mediators, thereby attenuating the neuroinflammatory response. mdpi.comnih.gov

Enzymatic Modulation and Interaction with Lipid-Metabolizing Enzymes

The biological activity and availability of this compound are also regulated by its interaction with specific lipid-metabolizing enzymes.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity Towards Other N-Acylethanolamines

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), including anandamide (AEA) and synaptamide itself. nih.govwikipedia.org The hydrolysis of synaptamide by FAAH terminates its signaling activity. nih.gov

Interestingly, studies have shown a reciprocal relationship. Pharmacological inhibition of FAAH using inhibitors like URB597 leads to elevated levels of synaptamide derived from DHA, which in turn potentiates the neurogenic effects of both DHA and synaptamide. nih.govresearchgate.net Furthermore, neural stem cells from FAAH knockout mice show a greater capacity for neuronal differentiation in response to synaptamide. nih.govresearchgate.net

Impact on Cyclooxygenase and Lipoxygenase Pathways

This compound (DHEA), an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), demonstrates significant modulatory effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the generation of inflammatory mediators. nih.govresearchgate.net Research indicates that DHEA's anti-inflammatory properties are largely attributable to its interaction with these enzymatic cascades. nih.govnih.gov

A primary mechanism of DHEA's action is the inhibition of COX-2-mediated production of eicosanoids. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHEA was found to significantly reduce the levels of several COX-2-derived eicosanoids. nih.govnih.gov For instance, DHEA dose-dependently decreased the production of prostaglandin (B15479496) E2 (PGE2), with a 1 µM concentration causing an approximate 35% reduction and a 10 µM concentration leading to a 70% reduction. Further analysis revealed that 10 µM DHEA inhibited COX-2-generated prostaglandins (B1171923) by 80-93% and thromboxane (B8750289) B2 by up to 40%. This inhibitory effect on pro-inflammatory prostaglandin synthesis appears to be a key component of DHEA's anti-inflammatory activity. caringsunshine.com

Interestingly, the parent compound, DHA, does not always exhibit the same inhibitory profile. In some experimental settings, DHA did not decrease, and in some cases even increased, PGE2 production. nih.gov This suggests that the conversion of DHA to DHEA is a crucial step for the observed potent anti-inflammatory effects on the COX pathway. While DHEA significantly curtails the production of COX-2 metabolites, it does not appear to alter the gene expression of COX-2, although some partial effects on COX-2 protein levels have been noted. nih.gov This indicates that DHEA likely acts at the enzymatic level, possibly through substrate competition with arachidonic acid (AA) or other forms of direct enzyme inhibition, rather than by downregulating the expression of the COX-2 enzyme itself.

The interaction of DHEA with the LOX pathway is more complex. While DHA has been shown to be a potent inhibitor of the 5-lipoxygenase pathway, leading to a significant reduction in the synthesis of leukotrienes like leukotriene B4 (LTB4) and leukotriene C4 (LTC4), the direct effects of DHEA on this pathway are less clearly defined. nih.govcncb.ac.cn Some studies suggest that the inhibition of the COX pathway by DHEA and other 22-carbon fatty acids can lead to a shunting of arachidonic acid metabolism towards the LOX pathway, potentially augmenting the synthesis of certain leukotrienes. pnas.org However, it has also been noted that the anti-inflammatory activity of DHEA is not blocked by lipoxygenase inhibitors in some experimental models, suggesting that its primary mechanism of action in those contexts is independent of the LOX pathway. nih.gov

The differential effects of DHEA on the COX and LOX pathways highlight the nuanced role it plays in modulating inflammatory processes. Its ability to significantly inhibit the production of pro-inflammatory prostaglandins via the COX-2 pathway is a well-documented aspect of its anti-inflammatory profile.

Research Findings on the Impact of this compound on Cyclooxygenase and Lipoxygenase Pathways

| Cell/System | Enzyme(s) | Key Findings | Reference(s) |

| RAW264.7 Macrophages | COX-2 | DHEA dose-dependently reduced PGE2 levels (1µM: ~35% reduction; 10µM: 70% reduction). | |

| RAW264.7 Macrophages | COX-2 | 10µM DHEA significantly inhibited COX-2 generated prostaglandins by 80-93% and thromboxane B2 by up to 40%. | |

| RAW264.7 Macrophages | COX-2 | DHEA significantly reduced levels of several COX-2-derived eicosanoids, but did not alter COX-2 gene expression. | nih.gov |

| Purified Enzyme Assay | COX-2 | Purified COX-2 converts DHEA into 13- and 16-hydroxydocosahexaenoyl ethanolamide (HDHEA). | researchgate.net |

| Human Neutrophils | 15-Lipoxygenase | DHEA is metabolized into 17-hydroxy-DHEA, 4,17-dihydroxy-DHEA, and 10,17-dihydroxy-DHEA. | nih.gov |

| RAW264.7 Macrophages | COX Pathways | The release of 22-carbon fatty acids, including DHA, potently inhibits cyclooxygenase pathways. | pnas.org |

| RAW264.7 Macrophages | LOX Pathways | Inhibition of COX pathways can shunt arachidonic acid metabolism to lipoxygenase pathways, augmenting leukotriene synthesis. | pnas.org |

| In vitro experiments | COX and LOX | The activity of synaptamide (DHEA) is not blocked by cyclooxygenase and lipoxygenase inhibitors in some models. | nih.gov |

Biological Functions and Physiological Roles of N Docosahexaenoylethanolamine Preclinical Studies

Neurodevelopmental and Neurotrophic Activities

Synaptamide (B1662480) has been identified as a potent factor in the development and maturation of the nervous system, influencing processes from the birth of new neurons to the formation of complex neural circuits. nih.govresearchgate.net

Promotion of Neurogenesis and Neuronal Differentiation of Neural Stem Cells (NSCs)

N-Docosahexaenoylethanolamine plays a crucial role in promoting the generation of new neurons (neurogenesis) by inducing the differentiation of neural stem cells (NSCs) into neurons. nih.govcancer.gov Studies have shown that synaptamide, at low nanomolar concentrations, significantly increases the number of new neurons. nih.gov This process is mediated through the activation of the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. nih.govcancer.gov Differentiating NSCs are capable of synthesizing synaptamide from its precursor, DHA. nih.govcancer.gov Furthermore, inhibiting the enzyme that breaks down synaptamide, fatty acid amide hydrolase (FAAH), enhances its neurogenic effects. nih.gov Interestingly, neither synaptamide nor DHA influences the differentiation of NSCs into glial cells, another major cell type in the brain. nih.govcancer.gov

| Treatment | Effect on Neuronal Markers (MAP2, Tuj-1) | Signaling Pathway Involved | Reference |

|---|---|---|---|

| Synaptamide (low nM) | Significant increase in positive neurons | PKA/CREB phosphorylation | nih.gov |

| DHA | Promotes neuronal differentiation | Mediated by synaptamide | nih.gov |

| FAAH Inhibition (URB597) | Potentiates DHA/synaptamide-induced differentiation | Increased synaptamide levels | nih.gov |

Stimulation of Neurite Outgrowth and Axonal Elongation

Synaptamide actively promotes the growth of neurites, which are the projections from a neuron that develop into axons and dendrites. researchgate.net It has been demonstrated to be more than ten times as potent as its precursor, DHA, in stimulating neurite outgrowth. researchgate.net In cultured cortical neurons, synaptamide treatment leads to an increase in the average length of axons. biologists.com This effect is associated with an increase in the phosphorylation of growth-associated protein 43 (GAP43), a key protein involved in axon extension and growth cone activity. biologists.com Furthermore, synaptamide has been shown to enhance the rate of axon elongation. researchgate.netnih.gov Studies using an in vitro axotomy model demonstrated that synaptamide promotes axon growth after injury. nih.gov This stimulation of neurite and axon growth is mediated through the GPR110 receptor and the subsequent activation of the PKA signaling pathway. nih.govnih.gov

| Experimental Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Cultured hippocampal neurons | Synaptamide is >10-fold more potent than DHA in stimulating neurite outgrowth | Not specified | researchgate.net |

| Cultured cortical neurons | Increased average axon length | Increased pSer-41-GAP43 levels | biologists.com |

| In vitro axotomy model | Promoted axon growth after injury | GPR110/PKA signaling | nih.govnih.gov |

| P0 retinal explants | Increased total neurite length | GPR110/cAMP/PKA signaling | nih.gov |

Enhancement of Synaptogenesis and Synaptic Plasticity

Synaptamide plays a significant role in synaptogenesis, the formation of synapses between neurons. nih.govbiomolther.org It stimulates this process at concentrations substantially lower than DHA. biomolther.org This enhancement of synapse formation is a key aspect of its contribution to brain development and function. cambridge.org Beyond the structural formation of synapses, synaptamide also influences synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity. mdpi.com In a mouse model of neuroinflammation, synaptamide treatment was found to prevent the impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. mdpi.com

Modulation of Glutamatergic Synaptic Activity

This compound has been shown to enhance glutamatergic synaptic activity in hippocampal neurons. biomolther.org This is accompanied by an increase in the expression of key synaptic proteins, including synapsin and subunits of the glutamate (B1630785) receptor. biomolther.org Glutamate is the primary excitatory neurotransmitter in the brain, and its effective signaling is crucial for most aspects of brain function, including learning and memory. By modulating glutamatergic activity, synaptamide contributes to the refinement of neural circuits and the efficiency of synaptic transmission. biomolther.org

Influence on Synaptic Proteome Dynamics

The composition of proteins at the synapse, known as the synaptic proteome, is dynamic and crucial for synaptic function. This compound's precursor, DHA, has been shown to influence the synaptic proteome, and by extension, synaptamide is implicated in this regulation. nih.govnih.gov Studies have revealed that the levels of numerous synaptic proteins involved in neurotransmitter vesicle exocytosis and recycling are altered during aging. nih.gov A deficiency in brain DHA leads to a significant down-regulation of several pre- and postsynaptic proteins that are important for synaptic physiology. nih.gov These findings suggest that the availability of DHA, and consequently the production of synaptamide, can modulate the expression of a network of synaptic proteins, potentially through pathways involving CREB and caspase-3. nih.gov This influence on the synaptic proteome may be a key mechanism through which synaptamide supports optimal brain function. nih.gov

Role in Cortical Axon Growth and Guidance

In cultured cortical neurons, synaptamide has been found to promote the growth of axons. biologists.com This effect is linked to its ability to modulate the Sonic hedgehog (Shh) signaling pathway, a critical regulator of development. biologists.com Specifically, synaptamide was observed to inhibit the transcription of GLI family zinc finger 1 (GLI1) and the expression of Shh target genes, while simultaneously increasing levels of cyclic AMP (cAMP). biologists.com The elevation of cAMP appears to be a necessary component for synaptamide-mediated axon growth. biologists.com This suggests that synaptamide influences cortical axon development by interacting with and modulating established signaling pathways that guide the formation of neural circuits. biologists.com

Interaction with Developmental Signaling Pathways (e.g., Hedgehog signaling)

This compound (DHEA), also known as synaptamide, has been shown to interact with crucial developmental signaling pathways, most notably the Hedgehog (Hh) signaling pathway. In preclinical studies using cultured cortical neurons, synaptamide has been observed to promote the growth of axons. nih.gov This effect is linked to its ability to regulate the Sonic hedgehog (Shh) pathway. Specifically, synaptamide treatment leads to an increase in the average length of axons and inhibits the transcription of GLI family zinc finger 1 (GLI1), a key downstream effector of the Shh pathway. nih.govresearchgate.net This inhibition of GLI1-mediated transcription suggests that synaptamide antagonizes the canonical Hedgehog signaling cascade. researchgate.net

The mechanism behind this antagonism involves the modulation of key proteins within the Hh pathway. Synaptamide has been found to downregulate the expression of the Patched-1 (PTCH1) receptor and the Smoothened (SMO) protein, both of which are essential for the activation of canonical Shh signaling. researchgate.net Interestingly, the axon growth-promoting effects of synaptamide appear to be mediated through an increase in cyclic AMP (cAMP), a second messenger molecule. nih.gov While Shh can antagonize this synaptamide-induced cAMP elevation and subsequent axon growth, it does so through a non-canonical, SMO-independent pathway. nih.gov This indicates a complex interplay between synaptamide and the Hedgehog signaling pathway in regulating neuronal development.

Neuroprotective Mechanisms

Synaptamide exhibits a range of neuroprotective properties, as demonstrated in various preclinical models. These mechanisms are multifaceted, involving the attenuation of neuroinflammation, modulation of glial cell activity, and direct protection against neuronal injury. nih.govsemanticscholar.org

Attenuation of Neuroinflammation (e.g., in LPS-induced models)

A key aspect of synaptamide's neuroprotective function is its potent anti-inflammatory activity. nih.govsemanticscholar.org In models of neuroinflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls, synaptamide has been shown to be a robust suppressor of the inflammatory cascade. nih.gov Administration of synaptamide following LPS injection in animal models significantly reduces neuroinflammatory responses in the brain. nih.gov This includes the dampening of microglial activation and the decreased expression of various inflammatory mediators. nih.govnih.gov These findings highlight synaptamide's potential to mitigate the detrimental effects of neuroinflammation associated with various neurological conditions. nih.govmdpi.com

Reduction of Microglial Activation and Polarization Dynamics (e.g., M2 phenotype)

Microglia, the resident immune cells of the central nervous system, play a dual role in brain health and disease. Their activation state can be broadly categorized into a pro-inflammatory (M1) or an anti-inflammatory and pro-resolving (M2) phenotype. nih.gov Preclinical studies have demonstrated that synaptamide can effectively reduce the activation of microglia. nih.govmdpi.com In LPS-induced neuroinflammation models, synaptamide treatment has been shown to inhibit the increase in Iba-1 immunoreactivity, a marker of microglial activation. mdpi.comnih.gov

Suppression of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, MCP-1, Nitric Oxide, Reactive Oxygen Species)

A major consequence of neuroinflammation is the overproduction of pro-inflammatory cytokines and other harmful mediators. Synaptamide has been consistently shown to suppress the production of these molecules in both in vitro and in vivo preclinical models.

In cultured microglia cells stimulated with LPS, synaptamide significantly reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov Similar effects have been observed in animal models of LPS-induced neuroinflammation, where synaptamide administration reversed the increase in hippocampal levels of TNF-α and IL-1β. nih.govcncb.ac.cn Furthermore, in models of neuropathic pain, synaptamide treatment led to a decrease in hippocampal IL-1β and IL-6 concentrations. mdpi.com Studies have also indicated that synaptamide can reduce the secretion of monocyte chemoattractant protein-1 (MCP-1). researchgate.net

Beyond cytokines, synaptamide also curtails the production of other inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net In LPS-stimulated microglial cell cultures, synaptamide effectively prevents the overproduction of NO. nih.govmdpi.com It also reduces the generation of ROS, which are highly reactive molecules that can cause significant cellular damage. nih.govmdpi.com This broad-spectrum suppression of pro-inflammatory mediators underscores the comprehensive anti-neuroinflammatory capacity of synaptamide.

| Model | Mediator | Effect of this compound | Reference |

|---|---|---|---|

| LPS-stimulated SIM-A9 microglia (in vitro) | TNF-α | Prevents LPS-mediated increase | nih.gov |

| LPS-stimulated SIM-A9 microglia (in vitro) | IL-1β | Prevents LPS-mediated increase | nih.gov |

| LPS-stimulated SIM-A9 microglia (in vitro) | IL-6 | Prevents LPS-mediated increase | nih.gov |

| LPS-induced neuroinflammation (in vivo, mouse hippocampus) | TNF-α | Reverses LPS-mediated increase | nih.gov |

| LPS-induced neuroinflammation (in vivo, mouse hippocampus) | IL-1β | Reverses LPS-mediated increase | nih.gov |

| Sciatic nerve chronic constriction injury (in vivo, rat hippocampus) | IL-1β | Decreases production | mdpi.com |

| Sciatic nerve chronic constriction injury (in vivo, rat hippocampus) | IL-6 | Decreases production | mdpi.com |

| LPS-stimulated SIM-A9 microglia (in vitro) | Nitric Oxide (NO) | Prevents LPS-induced overproduction | mdpi.com |

| LPS-stimulated SIM-A9 microglia (in vitro) | Reactive Oxygen Species (ROS) | Reduces production | mdpi.com |

Prevention of Astroglial Activation (Astrogliosis)

Astrocytes, another type of glial cell, also become activated in response to brain injury and inflammation, a process known as astrogliosis. While this can have protective aspects, chronic or excessive astrogliosis can be detrimental. Synaptamide has been shown to prevent LPS-induced astrogliosis. nih.govcncb.ac.cn In models of mild traumatic brain injury (mTBI), synaptamide treatment was found to regulate the activation of astrocytes, as indicated by changes in markers like glial fibrillary acidic protein (GFAP) and S100β. nih.gov Specifically, in the chronic phase of mTBI, synaptamide was observed to reduce GFAP immunoreactivity. mdpi.com This modulation of astroglial activity further contributes to the neuroprotective profile of synaptamide.

Protection Against Neuronal Injury in in vitro and in vivo (non-human) Models of Brain Insult (e.g., Ischemic Injury, Ethanol-induced Damage)

Beyond its anti-inflammatory and glial-modulating effects, synaptamide provides direct protection to neurons against various insults. In models of ischemic brain injury, the precursor of synaptamide, docosahexaenoic acid (DHA), has been shown to be neuroprotective, and its beneficial effects are thought to be mediated in part by its metabolites, including synaptamide. oup.complos.org DHA supplementation has been found to improve outcomes in models of cerebral ischemia/reperfusion injury. oup.com

Modulation of Membrane Lipid Composition (e.g., Plasmalogens)

This compound has been shown to influence the composition of lipids within cellular membranes, notably affecting plasmalogen levels. Plasmalogens are a specific type of phospholipid containing a vinyl-ether bond, which are abundant in neural membranes and are believed to have multiple functions, including acting as endogenous antioxidants and modulating membrane fluidity. plos.orgnih.gov

In a preclinical study using a rat model of chronic constriction injury (CCI), a model for neuropathic pain, administration of synaptamide was found to prevent the CCI-induced decrease in certain brain plasmalogen species. nih.gov Lipid analysis of the brain tissue revealed that synaptamide treatment counteracted the reduction in 16:0 dimethyl acetal (B89532) (DMA) and 18:0 DMA, which are derivatives indicative of plasmalogen content. nih.gov This suggests that one of the neuroprotective mechanisms of synaptamide may be its ability to maintain normal plasmalogen levels in the brain, which are crucial for protecting against oxidative stress and maintaining membrane integrity. nih.govnih.gov The maintenance of plasmalogen levels is considered important for reducing microglial activity during neuroinflammatory states. nih.gov

| Compound | Experimental Condition | Relative Level (% of total fatty acids and DMA) | Significance vs. CCI Vehicle |

|---|---|---|---|

| 16:0 DMA | CCI + Vehicle | Decreased | N/A |

| CCI + Synaptamide | Prevented Decrease | p = 0.037 | |

| 18:0 DMA | CCI + Vehicle | Decreased | N/A |

| CCI + Synaptamide | Prevented Decrease | p = 0.018 |

Anti-inflammatory Actions Beyond the Central Nervous System

Synaptamide demonstrates significant anti-inflammatory properties that are not restricted to the central nervous system. Preclinical studies have identified its ability to modulate inflammatory responses in peripheral immune cells, particularly macrophages.

Regulation of Macrophage Inflammatory Responses

This compound has been shown to be a potent modulator of macrophage activity. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and primary mouse peritoneal macrophages, DHEA effectively inhibited the production of pro-inflammatory molecules. nih.govcambridge.org This includes a dose-dependent reduction in nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1), a key cytokine in chronic inflammation. cambridge.org The inhibitory effect of DHEA on NO and MCP-1 production was also observed at the transcriptional level, with significant suppression of the mRNA expression for inducible nitric oxide synthase (iNOS) and MCP-1. cambridge.org

Further research has elucidated that the anti-inflammatory effects of synaptamide on macrophages, as well as neutrophils, are mediated through the G-protein coupled receptor 110 (GPR110). nih.gov Activation of GPR110 by synaptamide leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits the inflammatory cascade. nih.gov For instance, synaptamide was found to inhibit LPS-induced neutrophil migration and the production of reactive oxygen species (ROS) in macrophages in a GPR110-dependent manner. nih.gov

| Cell Type | Stimulus | Mediator | Effect of DHEA/Synaptamide | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Dose-dependent inhibition | cambridge.org |

| RAW264.7 Macrophages | LPS | MCP-1 Protein | Significant suppression | cambridge.org |

| RAW264.7 Macrophages | LPS | iNOS mRNA | Significant suppression | cambridge.org |

| RAW264.7 Macrophages | LPS | MCP-1 mRNA | Significant suppression | cambridge.org |

| Mouse Peritoneal Macrophages | LPS | Nitric Oxide (NO) | Reduced production | cambridge.org |

| Mouse Peritoneal Macrophages | LPS | MCP-1 Protein | Reduced production | cambridge.org |

| Primary Mouse Macrophages | LPS | Reactive Oxygen Species (ROS) | Inhibited production (GPR110-dependent) | nih.gov |

Inhibition of Key Inflammatory Mediators

The anti-inflammatory action of DHEA extends to the direct inhibition of several key mediators involved in the inflammatory process. A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2)-mediated pathways. nih.govwur.nl In LPS-stimulated RAW264.7 macrophages, DHEA significantly reduced the levels of multiple eicosanoids derived from the COX-2 enzyme, including various prostaglandins (B1171923) and thromboxanes. nih.govacs.org

In addition to COX-2 products, DHEA consistently demonstrates an ability to suppress pro-inflammatory cytokines. In both in vitro and in vivo models of neuroinflammation, synaptamide administration prevented the LPS-induced increase in tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov For example, in an in vivo LPS-induced neuroinflammation model, a subsequent injection of synaptamide significantly reduced the expression of these inflammatory cytokines in the brain. nih.govnih.gov This effect was shown to be dependent on the GPR110 receptor, as the anti-inflammatory benefits were absent in GPR110 knock-out mice. nih.gov The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| COX-2-derived Eicosanoids | LPS-stimulated RAW264.7 Macrophages | Significant reduction | nih.gov |

| TNF-α | LPS-stimulated Microglia & Mouse Brain | Significant reduction in production/expression | mdpi.comnih.gov |

| IL-1β | LPS-stimulated Mouse Hippocampus | Reversed LPS-mediated increase | mdpi.comnih.gov |

| IL-6 | LPS-stimulated RAW264.7 & Peritoneal Macrophages | Significant reduction in production | nih.gov |

| Nitric Oxide (NO) / iNOS | LPS-stimulated Microglia & Macrophages | Significant reduction in production/expression | cambridge.orgnih.gov |

| NF-κB Activation | LPS-stimulated Microglia | Suppressed nuclear translocation | nih.govnih.gov |

Contributions to Cognitive Functions (Mechanistic Insights from Animal Models)

Preclinical research in animal models has highlighted the significant role of this compound in supporting and improving cognitive functions, particularly learning and memory, through its influence on neural circuits.

Influence on Learning and Memory Processes

Synaptamide has been shown to ameliorate cognitive deficits in animal models of neuroinflammation and neuropathic pain. In a mouse model of LPS-induced neuroinflammation, synaptamide treatment prevented deficits in spatial working memory, as assessed by the Y-maze test. mdpi.com It also improved long-term memory in the passive avoidance test and the novel object recognition test in these animals. mdpi.com

Similarly, in a rat model of neuropathic pain, which is often associated with cognitive impairments, synaptamide administration prevented the decline in both working and long-term memory. nih.gov These findings suggest that the compound's potent anti-inflammatory and neuroprotective effects contribute directly to the preservation of hippocampal-dependent memory functions. nih.govmdpi.com The mechanism is thought to involve the suppression of microglial activation and the reduction of pro-inflammatory cytokines within the hippocampus, which would otherwise impair synaptic plasticity and memory formation. nih.govnih.govmdpi.com

| Animal Model | Behavioral Test | Cognitive Domain | Observed Effect of Synaptamide | Reference |

|---|---|---|---|---|

| LPS-induced Neuroinflammation (Mouse) | Y-Maze | Spatial Working Memory | Prevented LPS-mediated decrease | mdpi.com |

| LPS-induced Neuroinflammation (Mouse) | Passive Avoidance Test | Long-Term Memory | Improved performance | mdpi.com |

| LPS-induced Neuroinflammation (Mouse) | Novel Object Recognition | Long-Term Memory | Improved performance | mdpi.com |

| Chronic Constriction Injury (Rat) | Y-Maze | Working Memory | Prevented pain-associated impairment | nih.gov |

| Chronic Constriction Injury (Rat) | Not Specified | Long-Term Memory | Prevented pain-associated impairment | nih.gov |

Impact on Neural Circuitry and Connectivity

The cognitive benefits of synaptamide are underpinned by its profound effects on the structure and function of neural circuits. It is a potent promoter of neurogenesis, neurite outgrowth, and synaptogenesis. nih.govnih.govresearchgate.net In cultured hippocampal neurons, synaptamide stimulates the growth of neurites and the formation of synapses at concentrations significantly lower than its parent compound, docosahexaenoic acid (DHA). researchgate.net This synaptogenic activity is associated with an enhancement of glutamatergic synaptic activity and an increase in the expression of key synaptic proteins. researchgate.netmdpi.com

Studies in cortical neurons have shown that synaptamide promotes the growth of axons, a critical process for establishing proper brain connectivity. biologists.com This effect is mediated by an increase in cAMP levels. biologists.com In vivo studies support these cellular findings. Dietary supplementation with DHA, which is endogenously converted to synaptamide, leads to an increased abundance of presynaptic and postsynaptic specializations in the cortex of young mice. biederer.org Specifically, an increase in the intensity of the presynaptic marker vGlut1 and the postsynaptic marker Homer 1 was observed, indicating a higher density of excitatory synapses. biederer.org Furthermore, synaptamide treatment in a neuroinflammation model prevented the LPS-induced decrease in the length and complexity of neuronal dendrites, preserving the structural basis for neural connectivity. mdpi.com These findings establish synaptamide as a key endogenous lipid mediator that actively shapes the development and maintenance of neural circuitry. nih.govbiologists.com

Research Methodologies and Analytical Approaches for N Docosahexaenoylethanolamine

In Vitro Model Systems for Studying Biological Activity

In vitro models are crucial for dissecting the direct cellular and molecular effects of n-docosahexaenoylethanolamine in a controlled environment. These systems allow for the precise manipulation of experimental conditions and the detailed analysis of cellular responses.

Primary Neuronal Cultures

Primary neuronal cultures, derived directly from embryonic or neonatal brain tissue, provide a physiologically relevant model to study neuronal development and function. In studies using primary cortical neurons, synaptamide (B1662480) has been shown to promote axon growth. biologists.com For instance, supplementation with 100 nM synaptamide for 48 hours resulted in a 25% increase in the average axon length of cortical neurons. biologists.com This effect is associated with an elevation in cyclic AMP (cAMP) levels. biologists.com Furthermore, research on mouse embryonic hippocampal neuron cultures has demonstrated that synaptamide enhances neurite growth, synaptogenesis, and synaptic protein expression. mdpi.com

Neural Stem Cell Cultures

Neural stem cell (NSC) cultures are invaluable for investigating the role of this compound in neurogenesis. Studies have shown that synaptamide potently induces the neuronal differentiation of NSCs. nih.govnih.govcancer.gov Treatment of NSCs with synaptamide at low nanomolar concentrations significantly increases the number of microtubule-associated protein 2 (MAP2) and neuron-specific class III beta-tubulin (Tuj-1) positive neurons. nih.govresearchgate.net This effect is mediated through the protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. nih.govcancer.govresearchgate.net Interestingly, NSCs themselves are capable of synthesizing synaptamide from its precursor, DHA. nih.govnih.govcancer.gov The neurogenic effects of DHA are potentiated by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which degrades synaptamide, further highlighting the role of endogenous synaptamide in NSC differentiation. nih.govnih.govcancer.gov In rodent models, ethanol (B145695) exposure has been shown to inhibit neurogenesis; however, synaptamide can ameliorate this ethanol-induced impairment of NSC neurogenic differentiation. nih.gov

Microglial and Macrophage Cell Lines (e.g., SIM-A9, RAW264.7)

Microglial and macrophage cell lines are instrumental in studying the anti-inflammatory properties of this compound. In the SIM-A9 microglial cell line, synaptamide has been shown to prevent the lipopolysaccharide (LPS)-mediated increase in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Similarly, in RAW264.7 macrophage cells, DHEA was found to be a potent inhibitor of nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1) production, both of which are key mediators of inflammation. cambridge.orgsemanticscholar.org For example, a 10 μM concentration of DHEA significantly suppressed LPS-induced inducible nitric oxide synthase (iNOS) and MCP-1 mRNA expression in RAW264.7 cells. cambridge.org These in vitro findings underscore the potential of synaptamide to modulate neuroinflammatory responses. nih.govnih.govnih.govnih.gov

In Vivo Animal Models for Functional Studies

In vivo animal models are essential for understanding the systemic effects of this compound and its potential therapeutic applications in complex physiological and pathological conditions.

Rodent Models of Neurodevelopmental Processes

Rodent models are widely used to study the influence of this compound on brain development. nih.gov For instance, dietary supplementation with DHA in piglets has been shown to increase the levels of synaptamide in the brain. nih.gov Conversely, an omega-3 fatty acid deficient diet in pregnant mice leads to decreased synaptamide levels in the fetal hippocampus. nih.gov These models are crucial for establishing the link between dietary omega-3 fatty acids, endogenous synaptamide production, and neurodevelopmental outcomes. mdpi.com Studies using rodent models of fetal alcohol spectrum disorders have shown that synaptamide can mitigate the negative impacts of ethanol on neurogenesis. nih.govfrontiersin.org

Models of Neuroinflammation and Neuropathic Pain (e.g., Chronic Constriction Injury)

The chronic constriction injury (CCI) of the sciatic nerve in rats is a well-established model for studying neuropathic pain and the associated neuroinflammation. nih.govmdpi.comnih.govkarger.comresearchgate.net In this model, administration of synaptamide has been shown to alleviate sensory and behavioral changes associated with neuropathic pain, such as thermal allodynia. nih.govnih.gov Furthermore, synaptamide treatment attenuates microglial activation and the release of pro-inflammatory cytokines in the hippocampus of CCI rats. nih.govnih.gov It also helps to improve hippocampal neurogenesis, which is often impaired in chronic pain states. nih.govnih.gov In a mouse model of LPS-induced neuroinflammation, synaptamide reversed the increase in hippocampal TNF-α and IL-1β and contributed to the polarization of microglia towards an anti-inflammatory M2-phenotype. mdpi.comcncb.ac.cn These findings from in vivo models highlight the therapeutic potential of this compound in conditions characterized by neuroinflammation and neuropathic pain. nih.govnih.govkarger.comresearchgate.net

Interactive Data Tables

Table 1: Effects of this compound in In Vitro Models

| Model System | Cell Line | Key Findings | References |

| Primary Neuronal Cultures | Primary cortical neurons | Increased average axon length. | biologists.com |

| Embryonic hippocampal neurons | Enhanced neurite growth, synaptogenesis, and synaptic protein expression. | mdpi.com | |

| Neural Stem Cell Cultures | Rat and mouse NSCs | Potently induced neuronal differentiation via PKA/CREB signaling. | nih.govnih.govcancer.govresearchgate.net |

| Rat NSCs | Ameliorated ethanol-induced impairment of neurogenic differentiation. | nih.gov | |

| Microglial & Macrophage Cell Lines | SIM-A9 | Prevented LPS-induced increase in pro-inflammatory cytokines (TNF-α, IL-6). | mdpi.com |

| RAW264.7 | Inhibited LPS-induced production of nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1). | cambridge.orgsemanticscholar.org |

Table 2: Effects of this compound in In Vivo Models

| Model Type | Animal Model | Key Findings | References |

| Neurodevelopment | Piglets | Dietary DHA increased brain synaptamide levels. | nih.gov |

| Pregnant mice | Omega-3 deficient diet decreased fetal hippocampal synaptamide. | nih.gov | |

| Neuroinflammation & Neuropathic Pain | Rat Chronic Constriction Injury (CCI) | Alleviated neuropathic pain behaviors, attenuated microglial activation, and improved hippocampal neurogenesis. | nih.govnih.govkarger.comresearchgate.net |

| Mouse LPS-induced Neuroinflammation | Reversed increase in hippocampal pro-inflammatory cytokines (TNF-α, IL-1β) and promoted M2 microglial polarization. | mdpi.comcncb.ac.cn |

Models of Neurodegenerative Conditions (mechanistic studies)

This compound (DHEA), also known as synaptamide, has been investigated for its therapeutic potential in models of neurodegenerative conditions, with research focusing on its anti-inflammatory and neuroprotective mechanisms. mdpi.comnih.gov Brain inflammation is a critical factor in the progression of neurodegeneration, characterized by the activation of glial cells and the subsequent production of inflammatory molecules. nih.gov

In a lipopolysaccharide (LPS)-induced neuroinflammation model, synaptamide demonstrated potent anti-inflammatory effects. nih.gov Studies using primary rat microglia and immortalized murine microglia (BV2) cells showed that synaptamide significantly reduced the LPS-induced production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov Mechanistically, synaptamide was found to increase intracellular cyclic AMP (cAMP) levels, leading to the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB). nih.gov Concurrently, it suppressed the LPS-induced nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov The anti-inflammatory effects of synaptamide on TNF-α and inducible nitric oxide synthase (iNOS) expression were abolished by inhibitors of adenylyl cyclase or PKA, confirming the involvement of the cAMP/PKA signaling pathway. nih.gov

In vivo studies have corroborated these findings. Administration of synaptamide following an intraperitoneal injection of LPS in mice significantly reduced neuroinflammatory responses in the brain, including microglia activation and the mRNA expression of inflammatory cytokines, chemokines, and iNOS. nih.gov Similarly, in a rat model of mild traumatic brain injury (mTBI), subcutaneous administration of DHEA promoted cognitive recovery. nih.gov This was associated with a reduction in neuroinflammation, as evidenced by decreased expression of interleukin-1 beta (IL-1β) and the microglial activation marker CD86 in the brain. nih.gov

Furthermore, research has explored the effects of synaptamide in models of chronic neuropathic pain, a condition often involving neuroinflammatory processes in the brain. In rats with chronic constriction injury of the sciatic nerve, synaptamide was shown to attenuate neuroinflammation and improve hippocampal neurogenesis. mdpi.com The table below summarizes key findings from in vitro studies on the anti-inflammatory effects of synaptamide.

Table 1: In Vitro Effects of Synaptamide on Inflammatory Markers in Microglia

| Cell Line | Treatment | Marker | Effect of Synaptamide | Reference |

|---|---|---|---|---|

| Primary rat microglia, BV2 cells | Lipopolysaccharide (LPS) | TNF-α production | Significantly reduced | nih.gov |

| Primary rat microglia, BV2 cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) production | Significantly reduced | nih.gov |

| SIM-A9 mouse microglia | Lipopolysaccharide (LPS) | Reactive Oxygen Species (ROS) | Reduced | nih.gov |

| SIM-A9 mouse microglia | Lipopolysaccharide (LPS) | IL-1β expression | Decreased | nih.gov |

Transgenic Animal Models (e.g., fat-1 mice)

The fat-1 transgenic mouse model has become a valuable tool for studying the effects of endogenously produced omega-3 fatty acids, including the precursor to DHEA, docosahexaenoic acid (DHA). nih.gov These mice express the C. elegans fat-1 gene, which encodes an n-3 fatty acid desaturase capable of converting n-6 fatty acids to n-3 fatty acids, a process that does not occur in wild-type mammals. nih.gov This genetic modification leads to an abundance of n-3 fatty acids, including DHA, and reduced levels of n-6 fatty acids in their tissues and organs without the need for dietary supplementation. nih.gov This model allows for well-controlled studies by eliminating potential confounding factors associated with dietary interventions. nih.gov

Research using fat-1 mice has provided insights into the roles of omega-3 fatty acids and their metabolites in various physiological and pathological processes. For instance, an increase in hippocampal neurogenesis and improved spatial learning have been observed in fat-1 transgenic mice, which have elevated levels of DHA. nih.gov This supports the idea that endogenous metabolites of DHA, such as synaptamide, may be at least partially responsible for the observed neurogenic effects. nih.gov

In the context of neurodegenerative diseases, crossing fat-1 mice with models of Alzheimer's disease (3xTg-AD mice) resulted in double transgenic offspring with increased brain levels of DHA and lower levels of amyloid-beta (Aβ) peptide and phosphorylated tau protein. frontiersin.org This suggests a protective role for endogenously synthesized n-3 fatty acids in Alzheimer's pathology. frontiersin.org

Table 2: Key Findings in fat-1 Transgenic Mice

| Area of Study | Key Finding | Reference |

|---|---|---|

| Neurogenesis | Increased hippocampal neurogenesis and improved spatial learning. | nih.gov |

| Alzheimer's Disease Model | Increased brain DHA, lower Aβ peptide and phosphorylated tau levels. | frontiersin.org |

| Fatty Acid Profile | Enriched n-3 fatty acids in all organs/tissues without dietary n-3 supply. | nih.gov |

| Endocannabinoidome | Increased hepatic levels of ω-3 PUFA-containing N-acylethanolamines. | oup.com |

Analytical Techniques for Quantification in Biological Matrices

The quantification of this compound and other N-acylethanolamines (NAEs) in biological samples is challenging due to their low concentrations. nih.govnih.gov This necessitates highly sensitive and selective analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the quantification of DHEA and other NAEs. mdpi.comdoi.org This method offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes. mdpi.com LC-MS/MS avoids the need for derivatization, which is often required for gas chromatography-based methods. doi.orgmdpi.com

Various LC-MS/MS methods have been developed for analyzing NAEs in different biological matrices, including plasma, serum, cerebrospinal fluid, and hair. mdpi.comflowermed.com.br These methods typically use electrospray ionization (ESI) in the positive ionization mode. nih.gov The separation is often achieved using reversed-phase columns, such as C18 columns. mdpi.comnih.gov The mobile phases commonly consist of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. lipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of DHEA, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.comnih.govnih.gov A common derivatization procedure involves converting the ethanolamides to their trimethylsilyl (B98337) (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

GC-MS analysis is typically performed using a capillary column, such as a Supelco SLB™-5ms, and a flame ionization detector or a mass spectrometer for detection. nih.gov While GC-MS can provide reliable quantification, the derivatization step can add complexity to the sample preparation process. doi.org

Sample Preparation Methods (e.g., Lipid Extraction, Solid Phase Extraction)

Effective sample preparation is crucial for the accurate quantification of DHEA due to its low concentrations in biological tissues and the complexity of the biological matrix. nih.govnih.gov The process generally involves lipid extraction followed by a purification step.

Lipid Extraction: The most widely used method for lipid extraction is a modified Bligh and Dyer method, which utilizes a mixture of chloroform (B151607) and methanol. nih.govfrontiersin.orgmdpi.com Other solvent systems, such as hexane/isopropanol and dichloromethane/methanol, have also been employed. nih.govmdpi.com The choice of solvent can significantly impact the extraction efficiency of different lipid species. mdpi.commdpi.com For instance, a chloroform:methanol (2:1, v/v) mixture has been shown to yield high lipid recovery. mdpi.com

Solid Phase Extraction (SPE): Following lipid extraction, solid-phase extraction is commonly used to clean up the sample and concentrate the analytes of interest. nih.govnih.govlipidmaps.org Silica-based or polymer-based reversed-phase SPE columns are frequently used. lipidmaps.org The sample is typically loaded onto the column, washed with a solvent of low organic content to remove polar interferences, and then the NAEs are eluted with a higher concentration of organic solvent like methanol or ethyl acetate. nih.govlipidmaps.org It is important to validate the SPE method thoroughly, as significant variability in recovery can occur between different brands of SPE columns. nih.govnih.gov

Isotope-Labeled Internal Standards for Accurate Quantification

To ensure accurate and precise quantification, the use of stable isotope-labeled (SIL) internal standards is highly recommended in mass spectrometry-based analyses. waters.comscispace.comnih.gov A SIL analog of the analyte, such as deuterium-labeled DHEA (DHEA-d4 or DHEA-d8), behaves almost identically to the unlabeled analyte during sample preparation and analysis. waters.comacanthusresearch.com

The SIL internal standard is added to the sample at the beginning of the extraction process. scispace.com It co-elutes with the analyte and is detected by the mass spectrometer at a different mass-to-charge ratio. acanthusresearch.com By calculating the ratio of the peak area of the analyte to the peak area of the SIL internal standard, variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response can be effectively compensated for, leading to more accurate and reliable quantitative results. waters.comnih.gov It is crucial to use a high-purity SIL standard and to ensure that the isotopic label is stable and does not undergo exchange. waters.comacanthusresearch.com A mass difference of at least three mass units between the analyte and the SIL standard is generally preferred to avoid spectral overlap. acanthusresearch.com

Molecular Biology and Biochemical Assays

The study of this compound (DHEA), also known as synaptamide, utilizes a range of molecular biology and biochemical assays to elucidate its mechanisms of action and biological functions. These techniques are crucial for understanding how DHEA influences cellular processes at the molecular level, from gene and protein expression to enzymatic activity and receptor signaling.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Gene expression analysis is fundamental to understanding the molecular effects of synaptamide. Techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are employed to measure changes in the transcription of specific genes in response to synaptamide treatment.

Quantitative Polymerase Chain Reaction (qPCR):

qPCR is a targeted approach used to quantify the expression of a limited number of genes with high sensitivity and specificity. In the context of synaptamide research, qPCR has been used to measure the mRNA levels of various markers. For instance, in studies of neuroinflammation, qPCR is used to assess the expression of pro-inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-induced neuroinflammation models, synaptamide has been shown to reduce the mRNA expression of inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS) in both in vitro and in vivo settings. nih.gov

RNA-Sequencing (RNA-seq):

RNA-seq offers a more comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by synaptamide. illumina.comlexogen.com While traditional methods like qPCR are effective for analyzing a few specific genes, RNA-seq can identify all genes that are differentially expressed in response to synaptamide treatment. illumina.comlexogen.com This high-throughput technology can detect novel transcripts, gene fusions, and single nucleotide variants that may be missed by other methods. lexogen.com For example, in studies of human fetal retinal explants treated with docosahexaenoic acid (DHA), the precursor to synaptamide, RNA-seq revealed changes in the relative abundance of hundreds of gene transcripts. arvojournals.org

| Technology | Throughput | Key Advantages | Limitations |

| qPCR | Low | High sensitivity and specificity for targeted genes. rna-seqblog.com | Limited to known sequences and a small number of targets. illumina.com |

| RNA-seq | High | Unbiased, comprehensive transcriptome analysis; discovery of novel transcripts. illumina.comlexogen.com | Higher cost and more complex data analysis compared to qPCR. rna-seqblog.com |

Protein Expression Analysis (e.g., Western Blot, Proteomics)

Analyzing changes in protein levels is crucial for confirming that the effects observed at the gene expression level translate to functional changes in the cell. Western blotting and proteomics are the primary techniques used for this purpose.

Western Blot:

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In synaptamide research, it has been instrumental in confirming the effects of this compound on protein expression. For example, studies on neural stem cells (NSCs) have used Western blotting to demonstrate that synaptamide treatment increases the expression of neuronal markers like microtubule-associated protein 2 (MAP2) and neuron-specific class III beta-tubulin (Tuj-1). nih.govnih.gov This technique has also been used to show that synaptamide can suppress the expression of fatty acid amide hydrolase (FAAH) protein in FAAH knockout mice and confirm the effectiveness of shRNAs in suppressing protein kinase A (PKA) expression. nih.gov

Proteomics:

Proteomics provides a large-scale analysis of the entire set of proteins (the proteome) in a cell or tissue. This approach can identify novel protein targets of synaptamide. For example, mass spectrometry-based proteomics has been used to analyze the effects of DHA on the mouse brain synaptic plasma membrane proteome, providing insights into the broader molecular changes induced by this fatty acid and its metabolites like synaptamide. nih.gov

Enzyme Activity Assays (e.g., FAAH activity)

Enzyme activity assays are essential for understanding how synaptamide is metabolized and how it might affect the activity of key enzymes.

Fatty Acid Amide Hydrolase (FAAH) Activity:

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines, including synaptamide. mdpi.commdpi.com Assays to measure FAAH activity are critical for understanding the stability and bioavailability of synaptamide. These assays often use fluorometric or radiometric methods to quantify the hydrolysis of a labeled substrate. elabscience.comnih.govmdpi.com For instance, a fluorometric assay can be used where FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product. elabscience.com Studies have shown that inhibiting FAAH with compounds like URB597 leads to increased levels of synaptamide, which in turn enhances its biological effects, such as promoting neuronal differentiation. nih.govnih.gov Furthermore, synaptamide itself can competitively inhibit the hydrolysis of other endocannabinoids like anandamide (B1667382) by FAAH. nih.gov

| Assay Type | Principle | Application in Synaptamide Research |

| Fluorometric FAAH Assay | Measures the fluorescence generated from the enzymatic cleavage of a non-fluorescent substrate. elabscience.com | To quantify FAAH activity and assess the inhibitory effects of compounds on FAAH. |

| Radiometric FAAH Assay | Measures the radioactivity of the product formed from a radiolabeled substrate. | To determine the rate of synaptamide hydrolysis by FAAH. |

Receptor Binding and Signaling Assays (e.g., cAMP assays)

Understanding how synaptamide interacts with cellular receptors and triggers downstream signaling pathways is a key area of research.

Receptor Binding Assays:

While synaptamide is structurally similar to endocannabinoids, it has a low affinity for the canonical cannabinoid receptors CB1 and CB2. mdpi.com Recent research has identified the orphan G protein-coupled receptor 110 (GPR110), also known as ADGRF1, as a specific receptor for synaptamide. mdpi.com Binding assays are used to determine the affinity and specificity of synaptamide for its receptors. These assays may not always be sufficient to fully understand the cellular signaling initiated by receptor activation. nih.gov

cAMP Assays:

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous cellular processes. Synaptamide has been shown to activate GPR110, leading to an increase in intracellular cAMP levels. mdpi.com cAMP assays, often based on competitive immunoassays, are used to quantify these changes. nih.govthermofisher.com Studies have demonstrated that synaptamide treatment leads to a significant increase in cAMP levels in various cell types, including neural stem cells and microglia. nih.govnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal differentiation and survival. nih.govmdpi.com The critical role of the cAMP/PKA/CREB pathway in mediating the effects of synaptamide has been confirmed by experiments showing that inhibitors of PKA can abolish synaptamide-induced neuronal differentiation. nih.gov

| Assay | Purpose | Finding with Synaptamide |

| Receptor Binding Assay | Determines the affinity of synaptamide for its receptor, GPR110. mdpi.com | Synaptamide binds to GPR110 to initiate signaling. mdpi.com |

| cAMP Assay | Quantifies intracellular cAMP levels in response to synaptamide. nih.govthermofisher.com | Synaptamide increases cAMP levels, activating the PKA/CREB pathway. nih.govnih.govmdpi.com |

Immunofluorescence and Microscopy for Morphological and Cellular Studies

Immunofluorescence and microscopy are powerful tools for visualizing the effects of synaptamide on cell morphology and the subcellular localization of specific proteins.

This technique involves using fluorescently labeled antibodies to detect specific proteins within cells. In synaptamide research, immunofluorescence is frequently used to study neuronal differentiation. For example, neural stem cells treated with synaptamide can be stained for neuronal markers like MAP2 and Tuj-1, and the astrocyte marker glial fibrillary acidic protein (GFAP). nih.govnih.gov Fluorescence microscopy is then used to visualize and quantify the number of cells expressing these markers, providing direct evidence of synaptamide's ability to promote neuronal differentiation. nih.govnih.gov The process typically involves fixing the cells, permeabilizing them to allow antibody entry, incubating with primary and then fluorescently labeled secondary antibodies, and counterstaining the nuclei with a dye like DAPI. nih.govresearchgate.net The stained cells are then visualized using a fluorescence microscope, and images can be analyzed to quantify changes in protein expression and localization. nih.govresearchgate.net

Future Research Directions

Elucidation of Remaining Biosynthetic Pathways

The synthesis of synaptamide (B1662480) is thought to parallel that of other N-acylethanolamines (NAEs) like anandamide (B1667382), primarily through the N-acylphosphatidylethanolamine (NAPE) pathway. nih.govwiley.com This process involves the creation of an N-docosahexaenoyl-phosphatidylethanolamine (NDoPE) intermediate, which is then hydrolyzed to release synaptamide. nih.govnih.gov However, the specific enzymes catalyzing each step for synaptamide production are not fully characterized. nih.govnih.gov

Future investigations should focus on:

Identifying Specific N-Acyltransferases (NATs): While several NATs have been identified, their substrate specificity for DHA-containing phospholipids (B1166683) is not well understood. Research is needed to pinpoint the primary NATs responsible for generating NDoPE in different cell types, particularly in neurons.

Exploring NAPE-PLD-Independent Pathways: Studies on anandamide have revealed that alternative enzymatic routes can produce NAEs, bypassing the canonical NAPE-hydrolyzing phospholipase D (NAPE-PLD). nih.govwiley.com Research using NAPE-PLD inhibitors like hexachlorophene (B1673135) has shown incomplete blockage of synaptamide production, suggesting that such alternative pathways exist and are significant. nih.govresearchgate.net These may involve phospholipase C or other hydrolases and require detailed investigation. nih.gov

Direct Condensation Pathway: Although considered less likely under normal physiological conditions for anandamide, the possibility of direct condensation of DHA and ethanolamine (B43304) to form synaptamide cannot be entirely ruled out and warrants further study. nih.gov

| Step | Intermediate/Product | Known Enzymes/Pathways | Areas for Future Research |

|---|---|---|---|

| Acyl-Group Transfer | N-docosahexaenoyl-phosphatidylethanolamine (NDoPE) | General N-Acyltransferases (NATs) | Identification of specific NAT isoforms with preference for DHA-containing phospholipids. |

| Hydrolysis of NAPE | n-Docosahexaenoylethanolamine (Synaptamide) | N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) | Characterization of NAPE-PLD-independent pathways (e.g., via Phospholipase C, other hydrolases). nih.gov |

| Degradation | Docosahexaenoic acid (DHA) + Ethanolamine | Fatty Acid Amide Hydrolase (FAAH) | Role of other potential hydrolases in synaptamide degradation. |

Identification of Additional Downstream Targets and Receptors

The primary receptor for synaptamide has been identified as the adhesion G protein-coupled receptor GPR110 (also known as ADGRF1). nih.govnih.gov The binding of synaptamide to the GAIN domain of GPR110 activates a Gs-protein-coupled pathway, leading to increased cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA) and CREB. nih.govmdpi.commdpi.com This signaling cascade is responsible for many of synaptamide's neurogenic and synaptogenic effects. emory.edunih.gov

Despite this crucial discovery, the full spectrum of synaptamide's molecular targets is likely broader. Future research should aim to:

Explore Non-GPR110 Receptors: While synaptamide binds only weakly to cannabinoid receptors CB1 and CB2, the possibility of other, yet unidentified, GPCRs or ion channels being modulated by synaptamide or its metabolites cannot be excluded. nih.govmdpi.commedchemexpress.com

Investigate Intracellular Targets: Beyond cell surface receptors, lipid mediators can interact directly with intracellular proteins, including nuclear receptors and enzymes. For instance, some NAEs interact with peroxisome proliferator-activated receptors (PPARs), although this link has not been strongly established for synaptamide. mdpi.comnih.gov

Deorphanize Other Receptors: Synaptamide is the first identified small-molecule endogenous ligand for any adhesion GPCR. nih.gov This discovery provides a framework for investigating whether synaptamide or similar lipid amides could be ligands for other orphan aGPCRs, unlocking new signaling paradigms. nih.gov

Elucidate Downstream Signaling Beyond cAMP/PKA: While the cAMP/PKA/CREB axis is well-established, other signaling pathways may be activated by GPR110 or other targets. mdpi.comemory.edu For example, synaptamide has been shown to antagonize Sonic hedgehog (Shh) signaling in cortical neurons, a pathway not directly linked to cAMP. biologists.com The mechanisms connecting GPR110 activation to these other pathways need to be defined.

Deeper Understanding of Structure-Activity Relationships of Oxygenated Metabolites

Like other polyunsaturated fatty acid derivatives, synaptamide can be enzymatically oxygenated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govresearchgate.net This metabolic conversion generates a variety of hydroxylated and epoxidized products, which may possess unique biological activities distinct from the parent compound.

Key research goals in this area include:

Systematic Identification of Metabolites: A comprehensive profiling of the oxygenated metabolites of synaptamide produced by different COX and LOX isoforms in various tissues (especially the brain) is needed. For example, COX-2 is known to convert synaptamide into 13- and 16-hydroxylated-DHEA (13- and 16-HDHEA). wur.nl Other metabolites like 17-hydroxy-DHEA and 10,17-dihydroxy-DHEA have also been identified. nih.gov

Functional Characterization: The biological functions of these metabolites are largely unknown. While some have demonstrated anti-inflammatory properties, their effects on neurogenesis, synaptogenesis, and receptor activation need to be systematically tested. nih.gov For instance, 13- and 16-HDHEA show some anti-inflammatory effects but appear less potent than synaptamide itself, suggesting that COX-2 metabolism might be a mechanism to regulate synaptamide's activity. wur.nl

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a panel of these metabolites, researchers can determine how the position and type of oxygenation affect binding affinity to receptors like GPR110 or other targets. This will clarify whether metabolism acts to potentiate, terminate, or switch the signaling function of synaptamide.

| Metabolite | Generating Enzyme (Family) | Reported/Potential Biological Activity | Future Research Focus |

|---|---|---|---|

| 13-HDHEA | COX-2 | Anti-inflammatory (reduces TNFα, IL-1β). wur.nl | Receptor binding affinity; effects on neurogenesis. |

| 16-HDHEA | COX-2 | Anti-inflammatory (reduces TNFα, IL-1β). wur.nl | Receptor binding affinity; potential anti-angiogenic role. wur.nl |

| 17-HDHEA | LOX | Anti-inflammatory; inhibits leukocyte chemotaxis. nih.gov | Identification of specific receptor targets. |

| 10,17-diHDHEA | LOX | Anti-inflammatory; inhibits platelet-leukocyte aggregation. nih.gov | Elucidation of downstream signaling pathways. |

| 15-HEDPEA | LOX | Anti-inflammatory. nih.gov | Comparison of potency with parent compound. |

Investigation of Cross-Regulatory Mechanisms with Other Lipid Mediators

Synaptamide is part of a complex network of lipid mediators known as the endocannabinoidome. frontiersin.org This system includes endocannabinoids (like anandamide), other NAEs (like PEA and OEA), and their metabolic enzymes. mdpi.com The biological response to synaptamide is likely influenced by its interactions with these other signaling lipids.

Future studies should investigate: